1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Overview
Description
O-1918 is a synthetic compound related to cannabidiol. It is known for its role as an antagonist at two former orphan receptors, G protein-coupled receptor 18 and G protein-coupled receptor 55, which are related to the cannabinoid receptors . This compound is used in the study of these receptors and has been found to be a potent inhibitor of large conductance calcium-activated potassium channels .
Mechanism of Action
Target of Action
The compound 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene is a type of monoterpenoid . Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are often found in essential oils and are known to have various biological activities .
Mode of Action
Monoterpenoids are known to interact with a variety of biological targets, including ion channels, receptors, and enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Monoterpenoids are known to be involved in a variety of biological processes, including inflammation, metabolism, and cell signaling .
Pharmacokinetics
The physicochemical properties of monoterpenoids suggest that they may be readily absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Monoterpenoids are known to have various biological activities, including anti-inflammatory, antioxidant, and analgesic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its bioavailability and efficacy. Additionally, factors such as temperature and pH can influence its stability .
Biochemical Analysis
Biochemical Properties
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene has been found to interact with several enzymes and proteins. For instance, it inhibits the reaction of Streptozocin, resulting in decreased secretion of ADIPOQ protein . It also affects the expression of APPL2 mRNA when co-treated with dietary fats . Furthermore, it binds to GPR18 protein, resulting in decreased activity .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function. It inhibits the reaction of Streptozocin, leading to increased expression of ADIPOR1 protein . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it binds to GPR18 protein, resulting in decreased activity . It also inhibits the reaction of Streptozocin, leading to decreased phosphorylation of MAPK1 and MAPK3 proteins .
Metabolic Pathways
Preparation Methods
The synthesis of O-1918 involves several steps. The starting material is typically a benzene derivative, which undergoes a series of reactions including methylation and cyclization to form the final product. The specific synthetic route and reaction conditions can vary, but generally involve the use of common organic reagents and catalysts
Chemical Reactions Analysis
O-1918 undergoes various types of chemical reactions, including:
Oxidation: O-1918 can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: O-1918 can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-1918 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of cannabinoid-related compounds.
Biology: O-1918 is used to investigate the role of G protein-coupled receptor 18 and G protein-coupled receptor 55 in various biological processes.
Comparison with Similar Compounds
O-1918 is similar to other cannabinoid-related compounds, such as:
Abnormal cannabidiol: Another synthetic cannabinoid that acts on G protein-coupled receptor 18 and G protein-coupled receptor 55.
Cannabidiol dimethyl ether: A derivative of cannabidiol with similar properties.
O-1602: Another synthetic cannabinoid that acts on the same receptors as O-1918.
What sets O-1918 apart is its potent inhibitory effect on large conductance calcium-activated potassium channels, which is not seen with all similar compounds .
Properties
IUPAC Name |
1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610371 | |
Record name | O 1918 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536697-79-7 | |
Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-1918 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O 1918 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-1918 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.